![molecular formula C12H10N2S B189665 3-メチル-6-フェニルイミダゾ[2,1-b][1,3]チアゾール CAS No. 25968-20-1](/img/structure/B189665.png)

3-メチル-6-フェニルイミダゾ[2,1-b][1,3]チアゾール

説明

“3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” is a chemical compound with the molecular formula C12H10N2S . It is also known as “3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” with a molecular weight of 258.3 .

Synthesis Analysis

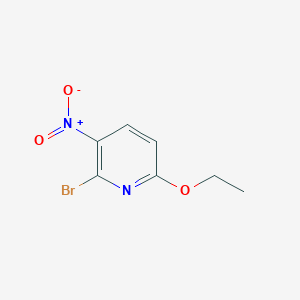

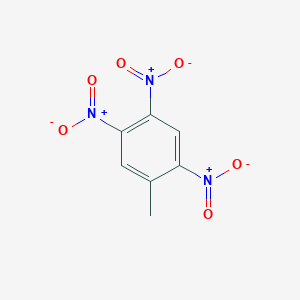

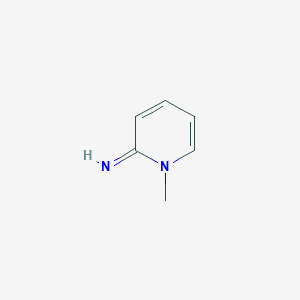

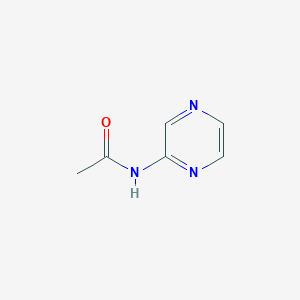

The synthesis of “3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” involves several steps. The compound can be prepared from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone . In another study, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were synthesized and tested for their anticancer activities .

Molecular Structure Analysis

The InChI code for “3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole” is 1S/C13H10N2O2S/c1-8-11(12(16)17)18-13-14-10(7-15(8)13)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) .

科学的研究の応用

3-メチル-6-フェニルイミダゾ[2,1-b][1,3]チアゾール: 科学研究における応用の包括的な分析:

OLED および LED への応用

3-メチル-6-フェニルイミダゾ[2,1-b][1,3]チアゾールは、OLED(有機発光ダイオード)および LED(発光ダイオード)チップに潜在的な用途を持つ、リン光性イリジウム錯体の合成に使用されてきました。 これらの錯体は光を発することができ、より効率的かつ長寿命のディスプレイを開発する上で貴重です .

抗がん研究

この化合物は、抗がん研究で有望な結果を示しています。HT-29(結腸がん)、A-549(肺がん)、MCF-7(乳がん)、および3T3-L1(生物学的調査で使用される細胞株)を含むさまざまな癌細胞株に対する抗増殖効果が試験されました。 この化合物は用量依存的な効果を示し、治療薬としての可能性を示唆しています .

新規リガンドの合成

これは、新規化合物の合成における新規な第一リガンドとして役立ちます。 その誘導体は、チオ尿素、アセトンまたはトリフルオロアセトン、およびα-ブロモアセトフェノンから合成されており、化学合成におけるその汎用性を示しています .

ヒト癌細胞株に対する細胞毒性

この化合物に基づいて、イミダゾ[2,1-b]チアゾール骨格を有する新規化合物が設計および合成されています。 これらは、HepG2(肝臓がん)およびMDA-MB-231(乳がん)などのヒト癌細胞株に対する細胞毒性が試験されており、新規抗がん剤の開発における役割を示唆しています .

抗がん活性の生物学的評価

3-メチル-6-フェニルイミダゾ[2,1-b][1,3]チアゾールの誘導体は、スルホロダミンB(SRB)アッセイなどのアッセイを使用して、HEPG2およびMCF7などのヒト癌細胞株に対する抗がん活性を生物学的に評価するために合成および評価されています .

作用機序

Target of Action

It has been found to exhibit significant anticancer activities , suggesting that it may interact with targets that are crucial for cancer cell survival and proliferation.

Mode of Action

It has been observed that certain derivatives of this compound can induce apoptosis in cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to cell death .

Biochemical Pathways

Given its observed anticancer activity , it is likely that this compound affects pathways related to cell growth and survival.

Result of Action

It has been observed to exhibit significant anticancer activity, suggesting that it may induce cell death in cancer cells .

生化学分析

Biochemical Properties

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole interacts with various enzymes and proteins. It has been found to inhibit Raf kinases , and appropriately substituted imidazo-thiazoles could be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) .

Cellular Effects

The effects of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole on cells are diverse. It has been reported to have cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-9-8-15-12-13-11(7-14(9)12)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMZKFFVBKTHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319826 | |

| Record name | NSC351164 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25968-20-1 | |

| Record name | NSC351164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC351164 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

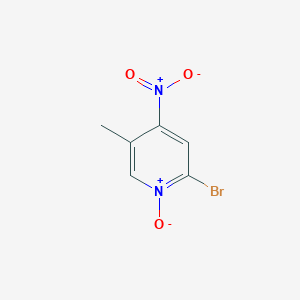

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

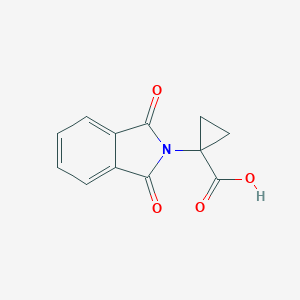

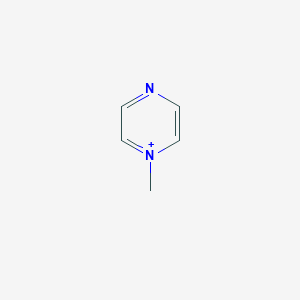

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。